molecular formula C18H13FN6O5 B2829303 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide CAS No. 1052605-41-0

2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide

Cat. No.: B2829303
CAS No.: 1052605-41-0
M. Wt: 412.337
InChI Key: XGBZEDPPWSTLIU-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, a class of compounds that have received immense amounts of attention due to their unique electronic properties . They are attractive scaffolds for catalysis and optical materials . The compound also contains a nitrophenyl group, which is often used in the synthesis of dyes and drugs.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,3-triazoles are known to participate in a variety of reactions due to their electronic properties . The nitro group in the nitrophenyl part of the molecule is also a reactive functional group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound more explosive, while the 1,2,3-triazole ring could confer unique electronic properties .

Scientific Research Applications

Synthesis and Evaluation as Antibacterial Agents

The synthesis of new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, including analogs related to the specified chemical structure, has been explored. These compounds were synthesized from aryl-amination followed by ammonolysis and further reactions to produce N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides, which were evaluated in vitro as antibacterial agents. Some compounds showed interesting activity against various bacterial strains such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Photoreactions of Flutamide

A study on the photoreactions of flutamide, a related compound with similar structural features, was conducted in two different solvents (acetonitrile and 2-propanol) without cage-forming compounds. The study revealed distinct photoreactions in each solvent, including photo-induced nitro–nitrite rearrangement and photoreduction of the nitro group. This research provides insights into the stability and reactivity of compounds with similar nitro and fluoro substitutions under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).

Future Directions

Given the interest in 1,2,3-triazoles and nitrophenyl compounds, it’s possible that this compound could be of interest in future research, particularly in the fields of materials science or medicinal chemistry .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O5/c19-10-5-7-11(8-6-10)24-17(27)15-16(18(24)28)23(22-21-15)9-14(26)20-12-3-1-2-4-13(12)25(29)30/h1-8,15-16H,9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBZEDPPWSTLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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